[4-(Azidomethyl)phenyl]boronic acid
Description
[4-(Azidomethyl)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with an azidomethyl (-CH₂N₃) group at the para position. The azide moiety enables its use in bioorthogonal "click" chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is often utilized as a protected boronic acid (e.g., MIDA ester) to enhance stability during oligonucleotide (ON) synthesis and conjugation . Its applications span bioconjugation, nucleic acid modification, and sensor development, leveraging the boronic acid's affinity for diols and the azide's reactivity .
Properties
Molecular Formula |
C7H8BN3O2 |
|---|---|
Molecular Weight |
176.97 g/mol |
IUPAC Name |
[4-(azidomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h1-4,12-13H,5H2 |
InChI Key |
KOPINBABOUEUDA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN=[N+]=[N-])(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Azidomethyl)phenyl]boronic acid typically involves the introduction of the azidomethyl group to a phenylboronic acid derivative. One common method is the reaction of 4-(bromomethyl)phenylboronic acid with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under mild heating conditions. The reaction proceeds via nucleophilic substitution, replacing the bromine atom with an azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of boronic acid synthesis apply. Industrial production would likely involve large-scale reactions with optimized conditions for yield and purity, using automated systems to handle the potentially hazardous azide intermediates.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azidomethyl group can undergo substitution reactions, where the azide can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Various substituted phenylboronic acids.
Reduction: 4-(Aminomethyl)phenylboronic acid.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Coupling: Used as a boronic acid reagent for forming carbon-carbon bonds.
Click Chemistry: The azide group is valuable in click chemistry for bioconjugation and material science applications.
Biology and Medicine:
Drug Development: Potential use in the synthesis of boron-containing drugs.
Bioconjugation: The azide group allows for the attachment of biomolecules through click chemistry.
Industry:
Material Science: Used in the development of advanced materials with specific functional properties.
Catalysis: Employed in catalytic processes due to its unique reactivity.
Mechanism of Action
The mechanism of action of [4-(Azidomethyl)phenyl]boronic acid in chemical reactions involves the reactivity of both the boronic acid and the azidomethyl group. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in various coupling reactions. The azidomethyl group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in bioconjugation and material science.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include para-substituted phenylboronic acids with varying functional groups. These substituents influence solubility, reactivity, and biological activity:
Key Observations :
- Azidomethyl group : Uniquely enables click chemistry for bioconjugation, unlike acetyl or mercapto derivatives.
- Methoxyethyl derivatives : Exhibit antifungal activity but lack the azide's modular reactivity .
- Lipophilic substituents (e.g., biphenyl, pyrenyl): Reduce aqueous solubility, limiting in vitro utility .
Solubility and Stability
- This compound: When protected as a MIDA ester, it resists copper-mediated side reactions during CuAAC, enhancing synthetic utility . No precipitation issues reported in common media.
- Pyren-1-yl and [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid : Precipitate in RPMI medium, rendering reliable in vitro assays challenging .
- Hydrophilic analogs (e.g., hydroxymethylphenylboronic acid): Higher solubility due to polar substituents but lack azide functionality .
Q & A
Q. What are the optimal synthetic routes for [4-(Azidomethyl)phenyl]boronic acid, and how can purity be validated?
Synthesis typically involves introducing the azidomethyl group to a phenylboronic acid precursor via nucleophilic substitution or coupling reactions. Key steps include:
- Protection of reactive sites : Use tert-butyloxycarbonyl (Boc) or other protecting groups to prevent side reactions during azide introduction .
- Analytical validation : Confirm purity via / NMR to identify characteristic peaks (e.g., azide N-H signals at δ ~3.1–3.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification. For example, derivatives like 4-(methoxycarbonyl)phenyl boronic acid show distinct aromatic proton signals at δ 8.10 ppm in NMR .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- NMR spectroscopy : and NMR are essential for confirming substitution patterns and boronic acid integrity. For instance, hydroxymethyl derivatives exhibit distinct -CHOH signals at δ 4.67 ppm .
- Infrared (IR) spectroscopy : Detect the azide stretch (~2100 cm) and B-O bonds (~1350 cm) .
- UV-Vis spectroscopy : Monitor conjugation with biomolecules via absorbance shifts (e.g., π→π* transitions in aromatic systems) .
Q. How do reaction conditions influence the stability of this compound in Suzuki-Miyaura couplings?
- pH control : Maintain neutral to slightly basic conditions (pH 7–9) to stabilize the boronate form and prevent protodeboronation.
- Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility and reaction efficiency. For example, 4-(methylthio)phenyl boronic acid achieves 85% yield in DMSO under Pd catalysis .
- Catalyst compatibility : Pd(PPh) or SPhos ligands are preferred for sterically hindered substrates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in bioconjugation?
Density functional theory (DFT) calculations model electronic properties and transition states. For example:
- Charge distribution : The boronic acid group’s electron-deficient nature enhances electrophilic reactivity, while the azide group facilitates strain-promoted cycloadditions .
- Solvent effects : Simulate solvation energies to optimize reaction media (e.g., water/DCM biphasic systems for oxidative coupling) .
Q. What strategies resolve contradictions in reported reaction yields for azide-alkyne cycloadditions (CuAAC) involving this compound?
- Kinetic analysis : Compare rate constants under varying conditions (e.g., Cu(I) concentration, ligand type). Studies show that internal azide positioning on oligonucleotides improves conjugation efficiency (72–85% yield) .
- Side reaction mitigation : Add sodium ascorbate to reduce Cu(II) to active Cu(I) and prevent oxidative degradation .
Q. How does the azidomethyl substituent influence binding to biological targets (e.g., glycoproteins)?
- Surface plasmon resonance (SPR) : Quantify dissociation constants (K) for boronate-diol interactions. For example, carbamoylcyclopropyl analogs bind glycoproteins with K values <10 μM .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven binding in physiological buffers .
Q. What structural analogs of this compound are used to study substituent effects on enzyme inhibition?
Methodological Guidance
8. Designing experiments for single-molecule conductance studies of this compound:
- Electrochemical setup : Apply 100–200 mV potentials to measure conductance histograms. For 4-(methylthio)phenyl boronic acid, conductance increases from 0.01 G (100 mV) to 0.03 G (200 mV) due to enhanced electron transfer .
- Data interpretation : Use Gaussian fitting to distinguish conductance peaks from noise .
9. Addressing discrepancies in NMR data across derivatives:
- Variable temperature NMR : Resolve dynamic effects (e.g., rotational barriers in propanoyloxy derivatives) .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals in hydroxymethyl or acetyl-substituted analogs .
10. Best practices for handling azide-containing boronic acids:
- Safety protocols : Avoid shock, friction, or heat to prevent explosive decomposition. Use blast shields and remote handling tools .
- Storage : Keep under inert gas (N/Ar) at –20°C to prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
